molecular formula C18H16N2O8 B1384155 Betanidin CAS No. 2181-76-2

Betanidin

Cat. No.: B1384155
CAS No.: 2181-76-2
M. Wt: 388.3 g/mol
InChI Key: BBJUSJOGHYQDQX-WODDMCJRSA-N
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Description

Betanidin is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betanidin typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and indole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining pyridine derivatives with indole precursors under acidic or basic conditions.

    Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired functional groups.

    Esterification and Hydrolysis: Forming ester intermediates followed by hydrolysis to obtain carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, to form quinonoid structures.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and indole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biomolecules. Its indole moiety is of particular interest due to its presence in many natural products and pharmaceuticals.

Medicine

The compound’s potential medicinal properties can be explored, particularly its ability to interact with biological targets. It may serve as a lead compound for developing new drugs.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and pigments. Its functional groups allow for diverse applications in material science.

Mechanism of Action

The mechanism by which Betanidin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety can engage in hydrogen bonding and π-π interactions, influencing biological pathways. The carboxylic acid groups may participate in ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarboxylic acid: Lacks the indole moiety but shares the pyridine core.

    Indole-3-acetic acid: Contains the indole structure but differs in the side chain and functional groups.

    Pyridine-2,6-dicarboxylic acid derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

The uniqueness of Betanidin lies in its combination of a pyridine ring with an indole moiety and multiple functional groups

Properties

IUPAC Name

(2S)-4-[(E)-2-[(2S)-2-carboxy-5,6-dihydroxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13,21-22H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/b2-1+/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUSJOGHYQDQX-WODDMCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944419
Record name 2-Carboxy-1-[2-(2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene)ethylidene]-6-hydroxy-2,3-dihydro-1H-indol-1-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-76-2
Record name Betanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carboxy-1-[2-(2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene)ethylidene]-6-hydroxy-2,3-dihydro-1H-indol-1-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETANIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I2X8A06CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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